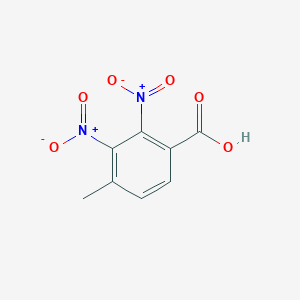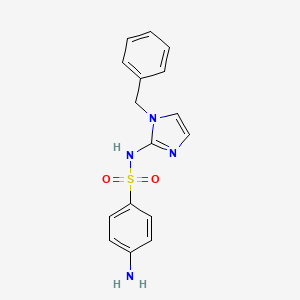![molecular formula C38H53N2+ B14472620 1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium CAS No. 67878-02-8](/img/structure/B14472620.png)
1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium is a complex organic compound known for its unique structure and properties. This compound belongs to the quinoline family, which is characterized by a fused ring structure combining benzene and pyridine rings. The presence of a long octadecyl chain and a quinoline core makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium typically involves several steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Octadecyl Chain: The octadecyl chain is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an octadecyl halide under basic conditions.
Methylation: The final step involves the methylation of the quinoline nitrogen using methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the long octadecyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine.
Conclusion
1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject for further research and development.
Properties
CAS No. |
67878-02-8 |
|---|---|
Molecular Formula |
C38H53N2+ |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
1-methyl-2-[(1-octadecylquinolin-2-ylidene)methyl]quinolin-1-ium |
InChI |
InChI=1S/C38H53N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-40-36(30-28-34-24-19-21-26-38(34)40)32-35-29-27-33-23-18-20-25-37(33)39(35)2/h18-21,23-30,32H,3-17,22,31H2,1-2H3/q+1 |
InChI Key |
ZGDNEAPMONFLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)C)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


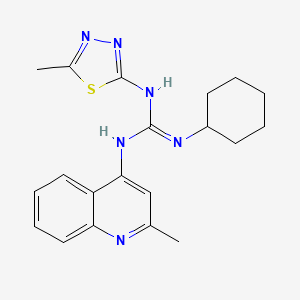
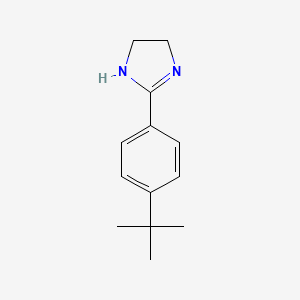
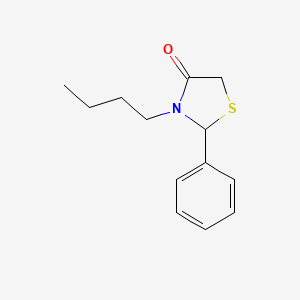
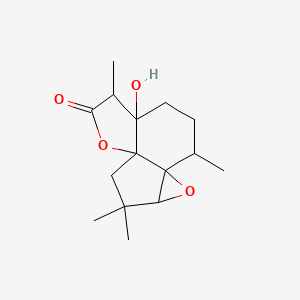
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


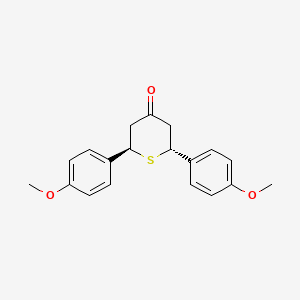

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
